5H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1'-cyclohexane]-5,11(10H)-dione
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Overview
Description
5H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1’-cyclohexane]-5,11(10H)-dione is a complex organic compound characterized by a spirocyclic structure. This compound is notable for its unique arrangement of fused rings, which includes a benzene ring, a pyran ring, and a chromene ring, all connected to a cyclohexane ring. The spirocyclic nature of this compound contributes to its stability and potential reactivity, making it an interesting subject for chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1’-cyclohexane]-5,11(10H)-dione typically involves multicomponent reactions. One efficient method includes a one-pot three-component reaction involving 2-chloroquinoline-3-carbaldehyde, 2-chlorobenzo[h]quinoline-3-carbaldehyde, and 1-phenyl-2-(1,1,1-triphenyl-λ5-phosphanylidene)ethan-1-one (Wittig reagent) with active methylene compounds such as benzoylacetonitrile, dimedone, 1,3-dimethylbarbituric acid, 4-hydroxycoumarin, and 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one . This reaction proceeds through Michael addition and intramolecular cyclization, resulting in high yields (65-98%) without the need for a metal catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of multicomponent reactions and one-pot synthesis can be scaled up for industrial purposes, provided that the reaction conditions are carefully controlled to maintain high yields and purity.
Chemical Reactions Analysis
Types of Reactions
5H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1’-cyclohexane]-5,11(10H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its spirocyclic structure.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzene or chromene rings are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce more saturated spirocyclic compounds. Substitution reactions can introduce new functional groups, potentially enhancing the compound’s reactivity or stability.
Scientific Research Applications
5H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1’-cyclohexane]-5,11(10H)-dione has several scientific research applications:
Chemistry: The compound’s unique structure makes it a valuable subject for studying spirocyclic chemistry and the reactivity of fused ring systems.
Industry: The compound’s stability and reactivity make it a candidate for use in industrial processes, particularly in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism by which 5H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1’-cyclohexane]-5,11(10H)-dione exerts its effects is not fully understood. its molecular targets likely include enzymes and receptors involved in various biochemical pathways. The compound’s spirocyclic structure may allow it to interact with specific molecular targets, potentially inhibiting or activating certain biological processes.
Comparison with Similar Compounds
Similar Compounds
- 9-Mercapto-5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1′-cycloheptane]-7(11H)-one
- (E)-(1,2,3,4,10,11-hexahydro-5H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1’-cyclohexan]-5-ylidene)hydrazine
Uniqueness
5H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1’-cyclohexane]-5,11(10H)-dione is unique due to its specific arrangement of fused rings and spirocyclic structure. This configuration imparts distinct chemical and physical properties, such as enhanced stability and reactivity, which differentiate it from other similar compounds.
Properties
Molecular Formula |
C21H18O4 |
---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
spiro[10H-isochromeno[4,3-g]chromene-9,1'-cyclohexane]-5,11-dione |
InChI |
InChI=1S/C21H18O4/c22-17-12-21(8-4-1-5-9-21)25-19-11-18-15(10-16(17)19)13-6-2-3-7-14(13)20(23)24-18/h2-3,6-7,10-11H,1,4-5,8-9,12H2 |
InChI Key |
NMYSGIRQVNVACS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CC(=O)C3=C(O2)C=C4C(=C3)C5=CC=CC=C5C(=O)O4 |
Origin of Product |
United States |
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